"Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride" structure and properties
"Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride" structure and properties
An In-Depth Technical Guide to Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride: A Key Building Block for Targeted Protein Degradation
Introduction: The Dawn of Targeted Protein Degradation
The field of therapeutics is undergoing a paradigm shift, moving beyond simple inhibition to actively eliminating disease-causing proteins. At the forefront of this revolution is Targeted Protein Degradation (TPD), a strategy that co-opts the cell's own machinery for protein disposal—the ubiquitin-proteasome system (UPS). Proteolysis Targeting Chimeras (PROTACs) are the vanguard of this approach.[1] These heterobifunctional molecules are designed with two key domains connected by a linker: one to bind a target Protein of Interest (POI) and another to recruit an E3 ubiquitin ligase.[2]
This guide focuses on a pivotal component in the synthesis of many potent PROTACs: Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride . This molecule is not a therapeutic agent itself but rather a sophisticated chemical building block—an E3 ligase ligand-linker conjugate.[3] It provides researchers with the essential Cereblon (CRBN) recruiting moiety, derived from thalidomide, pre-functionalized with a flexible and hydrophilic linker terminating in a reactive primary amine.[4] Understanding its structure, properties, and mechanism is fundamental for any scientist venturing into the design and development of novel protein degraders.
Molecular Profile and Physicochemical Properties
The efficacy and developability of a PROTAC are intrinsically linked to the physicochemical properties of its components. Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride has been engineered to provide a balance of reactivity, solubility, and optimal spatial orientation for facilitating protein degradation.
The molecule consists of three key parts:
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Thalidomide Headgroup: The active moiety that specifically binds to Cereblon (CRBN), a crucial substrate receptor of the CRL4 E3 ubiquitin ligase complex.[5][6]
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PEG3-C2 Linker: A polyethylene glycol (PEG) linker composed of three PEG units and an ethyl (C2) spacer. This linker provides the necessary length and flexibility to bridge the E3 ligase and the target protein. The inclusion of PEG units enhances the hydrophilicity and solubility of the final PROTAC conjugate.[1][7]
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Terminal Amine (-NH2): A reactive primary amine that serves as a versatile conjugation handle for attaching a ligand that targets a specific protein of interest.[4]
The hydrochloride salt form is specifically utilized to improve the stability and aqueous solubility of the molecule compared to its free base, which is a critical consideration for both chemical synthesis and biological assays.[8]
Table 1: Physicochemical Properties of Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride
| Property | Value | Source |
| IUPAC Name | N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride | [9] |
| CAS Number | 2245697-84-9 | [4][9] |
| Molecular Formula | C₂₃H₃₁ClN₄O₉ | [9] |
| Molecular Weight | 543.0 g/mol | [9] |
| Appearance | Predicted as a white to off-white solid | [10] |
| Purity | Typically ≥98% | [11] |
| Solubility | DMSO: ≥125 mg/mL (≥274.81 mM) Water/PBS: ≥25 mg/mL (≥54.96 mM) | [12][13] |
| Storage | Store powder at -20°C for long-term (years) or -80°C.[4][13] Stock solutions should be stored at -80°C for up to 6 months or -20°C for 1 month.[3][14] Protect from moisture.[3] |
Mechanism of Action in the PROTAC Context
The thalidomide moiety of this molecule is the key to hijacking the CRL4-CRBN E3 ligase complex.[] Historically, thalidomide and its derivatives (immunomodulatory imide drugs or IMiDs) were discovered to function as "molecular glues," altering the substrate specificity of CRBN to induce the degradation of neosubstrates like Ikaros and Aiolos.[5][16] PROTAC technology leverages this specific, high-affinity interaction.
When incorporated into a PROTAC, the mechanism unfolds as follows:
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Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) via its warhead and to CRBN via its thalidomide headgroup. This brings the POI and the E3 ligase into close proximity, forming a key ternary complex (POI-PROTAC-CRBN).[1]
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Ubiquitin Transfer: The formation of this complex allows an E2 ubiquitin-conjugating enzyme, associated with the CRL4 ligase, to efficiently transfer ubiquitin molecules to lysine residues on the surface of the POI.
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Polyubiquitination: The target protein is tagged with a chain of ubiquitin molecules (polyubiquitination), which serves as a recognition signal for the cell's primary protein degradation machinery.
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Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome, breaking it down into small peptides. The PROTAC molecule is then released and can catalytically induce the degradation of another POI molecule.[1]
Caption: Mechanism of Action for a CRBN-recruiting PROTAC.
Application in PROTAC Synthesis
Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride is supplied as a ready-to-use intermediate for the final step of PROTAC synthesis. The terminal primary amine is nucleophilic and can be readily coupled with a variety of electrophilic functional groups on a target protein ligand (warhead). The most common coupling reaction is the formation of a stable amide bond with a warhead containing a carboxylic acid group, often activated in situ.
Causality in Synthesis: The choice of an amide bond is deliberate; it is highly stable under physiological conditions, ensuring the integrity of the PROTAC molecule in vivo. The PEG linker is not merely a spacer; its length and composition are critical variables that must be optimized for each target to achieve a productive ternary complex geometry.
Caption: General workflow for PROTAC synthesis.
Experimental Protocols and Workflow Validation
As a Senior Application Scientist, the emphasis is on robust, reproducible, and self-validating experimental design. The following protocols provide a framework for utilizing this compound and its resulting PROTACs.
Protocol 4.1: Preparation of Stock Solutions
Rationale: Accurate concentration is the foundation of any quantitative biological experiment. DMSO is used for high concentration stocks due to its excellent solvating power for organic molecules. Subsequent dilution into aqueous media is required for cell-based assays. The hydrochloride salt enhances aqueous solubility, but sonication may be required to ensure complete dissolution.[13]
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Calculate Mass: Determine the mass of Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride required to prepare a high-concentration stock solution (e.g., 50 mM) in anhydrous DMSO.
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Dissolution in DMSO: Carefully weigh the compound and add the calculated volume of anhydrous DMSO. Vortex thoroughly. If needed, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
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Aqueous Working Solutions: For cell-based assays, dilute the DMSO stock into pre-warmed cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture does not exceed a level toxic to the cells (typically <0.5%).
-
Storage: Aliquot the high-concentration DMSO stock into single-use tubes and store at -80°C to prevent freeze-thaw cycles.[3]
Protocol 4.2: In Vitro Target Protein Degradation Assay
Rationale: The primary validation of a PROTAC is its ability to degrade the target protein. Western blotting is the gold-standard method for quantifying changes in protein levels. This protocol includes critical controls to ensure the observed degradation is CRBN-dependent.
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Cell Seeding: Plate the chosen cell line in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
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PROTAC Treatment: Treat cells with a dose-response of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a set duration (e.g., 4, 8, 16, or 24 hours).
-
Negative Control: Treat cells with vehicle (DMSO) only.
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Ligand Controls: Treat cells with the target protein ligand alone and a thalidomide analogue (like pomalidomide) alone at the highest concentration used for the PROTAC. This validates that degradation requires the bifunctional molecule.
-
-
Cell Lysis: Aspirate media, wash cells once with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
Western Blotting:
-
Load 15-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against:
-
The Target Protein (to measure degradation).
-
CRBN (to confirm the E3 ligase is expressed and unaffected).
-
A Loading Control (e.g., GAPDH, β-Actin) to normalize for loading variations.
-
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence imager.
-
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein signal to the loading control. Calculate the DC₅₀ (concentration at which 50% degradation occurs).
Protocol 4.3: General Considerations for In Vivo Studies
Rationale: Transitioning to in vivo models is essential to evaluate a PROTAC's therapeutic potential, requiring assessment of its efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).[1]
-
Animal Model Selection: Choose an appropriate animal model, such as a xenograft mouse model where human cancer cells are implanted into immunocompromised mice.[1]
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Formulation: Develop a suitable vehicle for administering the PROTAC. A common formulation for initial studies is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[13] Solubility and stability in the formulation must be confirmed.
-
Dosing Regimen: Administer the PROTAC via a relevant route (e.g., intraperitoneal injection or oral gavage) at various doses and schedules (e.g., daily for 21 days).[1]
-
Efficacy Assessment: Monitor tumor volume and animal body weight 2-3 times per week to assess anti-tumor activity and toxicity.[1]
-
Pharmacodynamic (PD) Analysis: At the end of the study (or at specific time points), harvest tumors and other relevant tissues. Prepare lysates and perform Western blotting as described in Protocol 4.2 to confirm target protein degradation in vivo.[1]
Caption: Workflow for in vitro PROTAC validation.
Conclusion
Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride is more than just a chemical reagent; it is an enabling tool for researchers at the cutting edge of drug discovery. By providing a validated, high-affinity Cereblon ligand attached to a versatile and optimizable linker, it significantly streamlines the synthesis of novel PROTACs. Its well-defined physicochemical properties and clear mechanism of action empower scientists to rationally design and test new therapeutic hypotheses, accelerating the journey towards degrading previously "undruggable" proteins and developing the next generation of precision medicines.
References
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- 2. medchemexpress.com [medchemexpress.com]
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- 9. Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride | C23H31ClN4O9 | CID 134160246 - PubChem [pubchem.ncbi.nlm.nih.gov]
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